molecular formula C21H23NO4 B214299 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214299
M. Wt: 353.4 g/mol
InChI Key: QPSVOZFPBYWMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by the chemical name, C24H25NO5, and has been the subject of several studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it may interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
Studies have shown that 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one can have both biochemical and physiological effects. One study found that the compound can induce apoptosis, or programmed cell death, in cancer cells. Another study demonstrated that it can inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as a fluorescent probe for the detection of zinc ions in living cells. However, one limitation is that the compound can be difficult to synthesize, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is its potential as a photosensitizer for photodynamic therapy in cancer treatment. Another area of research could focus on the compound's interactions with cellular proteins and enzymes, which could shed light on its mechanism of action and potential therapeutic applications. Additionally, further studies could investigate the compound's potential as an antibacterial agent.

Synthesis Methods

The synthesis method for 1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-methoxyphenylacetic acid with butyl isocyanide and ethyl acetoacetate in the presence of a catalyst such as piperidine. The resulting compound is then treated with hydrochloric acid to yield the final product.

Scientific Research Applications

1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. One study investigated its use as a fluorescent probe for the detection of zinc ions in living cells. Another study explored its potential as a photosensitizer for photodynamic therapy in cancer treatment.

properties

Product Name

1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

1-butyl-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H23NO4/c1-3-4-12-22-18-11-6-5-10-17(18)21(25,20(22)24)14-19(23)15-8-7-9-16(13-15)26-2/h5-11,13,25H,3-4,12,14H2,1-2H3

InChI Key

QPSVOZFPBYWMQT-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.